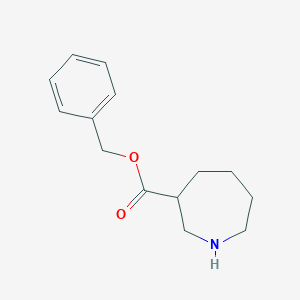![molecular formula C19H34N3O8PS B8538341 ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate](/img/structure/B8538341.png)
ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate
Vue d'ensemble
Description
ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include tert-butyl groups, a nitro group, and a sulfamoylphenylamino moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl alcohol and phosphoric acid derivatives under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of tert-butyl groups can result in various substituted phosphates .
Applications De Recherche Scientifique
ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of di-tert-butyl 2,2-dimethyl-3-(2-nitro-4-sulfamoylphenylamino)propyl phosphate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfamoylphenylamino moiety may interact with biological molecules, influencing their function. The phosphate group can also play a role in binding to enzymes and other proteins, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-tert-butyl 2,2-dimethyl-3-(2-nitrophenylamino)propyl phosphate
- Di-tert-butyl 2,2-dimethyl-3-(4-sulfamoylphenylamino)propyl phosphate
- Di-tert-butyl 2,2-dimethyl-3-(2-nitro-4-aminophenylamino)propyl phosphate
Uniqueness
ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H34N3O8PS |
|---|---|
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate |
InChI |
InChI=1S/C19H34N3O8PS/c1-17(2,3)29-31(25,30-18(4,5)6)28-13-19(7,8)12-21-15-10-9-14(32(20,26)27)11-16(15)22(23)24/h9-11,21H,12-13H2,1-8H3,(H2,20,26,27) |
Clé InChI |
JXRYIJRVWKXWIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OP(=O)(OCC(C)(C)CNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-])OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














